3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine
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Overview
Description
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C11H13BrN4. It is a derivative of imidazo[1,2-b]pyridazine, featuring a bromine atom at the 3-position and a piperidinyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromoimidazo[1,2-b]pyridazine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,2-b]pyridazine core .
Scientific Research Applications
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, particularly targeting TAK1 kinase, which is implicated in multiple myeloma.
Biological Research: The compound is studied for its potential to modulate various biological pathways, including those involved in cancer and inflammatory diseases.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine involves the inhibition of specific kinases, such as TAK1 kinase. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-b]pyridazine: A precursor in the synthesis of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine.
6-Chloroimidazo[1,2-b]pyridazine: Another derivative with similar structural features but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the piperidinyl group enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
3-bromo-6-piperidin-1-ylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c12-9-8-13-10-4-5-11(14-16(9)10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIHOUTZDWHDBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NC=C3Br)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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